5-(6-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)isoquinoline
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Overview
Description
5-(6-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)isoquinoline is a heterocyclic compound that features a unique structure combining pyrrolo[2,3-b]pyridine and isoquinoline moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)isoquinoline typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrolo[2,3-b]pyridine core, followed by the introduction of the isoquinoline moiety. Key steps may include:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving suitable precursors such as substituted pyridines and pyrroles.
Introduction of the Isoquinoline Moiety: This step often involves coupling reactions, such as Suzuki or Heck coupling, to attach the isoquinoline ring to the pyrrolo[2,3-b]pyridine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
5-(6-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)isoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
5-(6-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)isoquinoline has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a bioactive molecule, including its interactions with enzymes and receptors.
Medicine: Research focuses on its potential therapeutic effects, such as anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: It is used in the development of new materials, including polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-(6-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)isoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it may inhibit certain kinases or bind to DNA, affecting cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- **5-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine dihydrochloride
- 1H-pyrrolo[2,3-b]pyridine derivatives
Uniqueness
5-(6-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)isoquinoline is unique due to its specific structural combination of pyrrolo[2,3-b]pyridine and isoquinoline rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H13N3 |
---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
5-(6-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)isoquinoline |
InChI |
InChI=1S/C17H13N3/c1-11-5-6-15-16(10-19-17(15)20-11)14-4-2-3-12-9-18-8-7-13(12)14/h2-10H,1H3,(H,19,20) |
InChI Key |
NKJTVNFGNJNQNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CN2)C3=CC=CC4=C3C=CN=C4 |
Origin of Product |
United States |
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